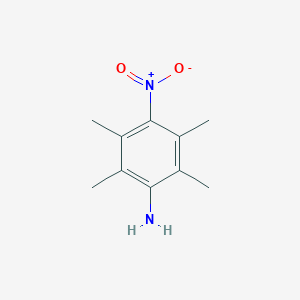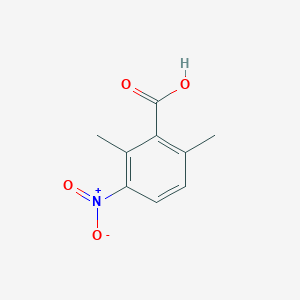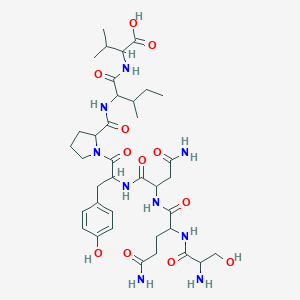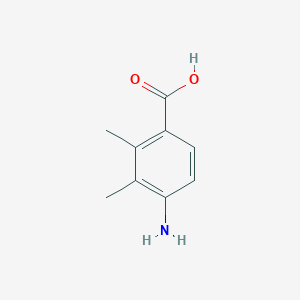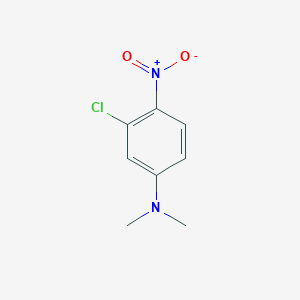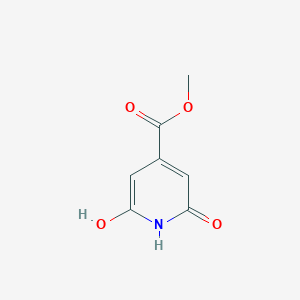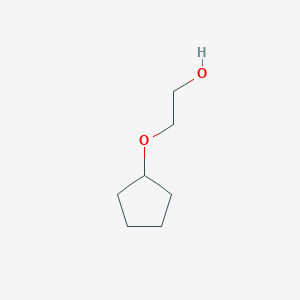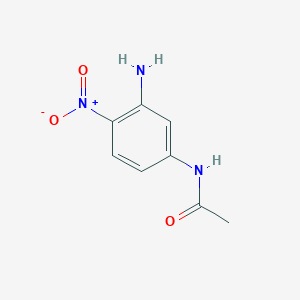
Acetamide, N-(3-amino-4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(3-amino-4-nitrophenyl)- is an organic compound with the molecular formula C8H9N3O3 It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 3-amino-4-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-amino-4-nitrophenyl)- typically involves the reaction of 3-amino-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-amino-4-nitroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.
Procedure: 3-amino-4-nitroaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until the completion of the reaction.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(3-amino-4-nitrophenyl)- can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. Continuous monitoring and optimization of reaction parameters are essential to achieve efficient production.
化学反应分析
Types of Reactions
Acetamide, N-(3-amino-4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Acylation: Acyl chlorides or anhydrides, base (e.g., pyridine), solvent (e.g., dichloromethane).
Major Products Formed
Reduction: 3-amino-4-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Acylation: N-acyl derivatives of Acetamide, N-(3-amino-4-nitrophenyl)-.
科学研究应用
Acetamide, N-(3-amino-4-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Acetamide, N-(3-amino-4-nitrophenyl)- depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with the target enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.
相似化合物的比较
Similar Compounds
Acetamide, N-(4-nitrophenyl)-: Similar structure but with the nitro group in the para position.
Acetanilide: Lacks the nitro and amino groups, making it less reactive.
N-(2-nitrophenyl)acetamide: Nitro group in the ortho position, affecting its reactivity and properties.
Uniqueness
Acetamide, N-(3-amino-4-nitrophenyl)- is unique due to the presence of both amino and nitro groups in the meta and para positions, respectively. This unique arrangement allows for specific reactivity patterns and interactions, making it valuable for targeted applications in medicinal chemistry and materials science.
属性
IUPAC Name |
N-(3-amino-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,9H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHZWZZDULRGIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394161 |
Source


|
| Record name | Acetamide, N-(3-amino-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66136-64-9 |
Source


|
| Record name | Acetamide, N-(3-amino-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
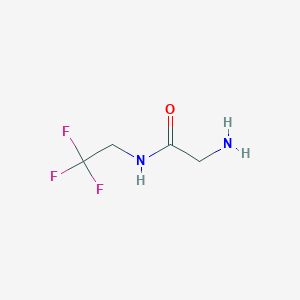
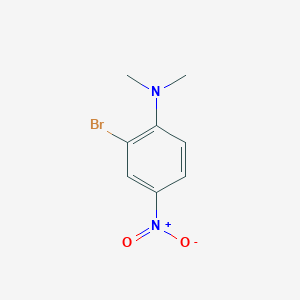

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
